6-chloro-1H-benzimidazole-2-sulfonyl chloride
CAS No.:
Cat. No.: VC18709084
Molecular Formula: C7H4Cl2N2O2S
Molecular Weight: 251.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4Cl2N2O2S |
|---|---|
| Molecular Weight | 251.09 g/mol |
| IUPAC Name | 6-chloro-1H-benzimidazole-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H4Cl2N2O2S/c8-4-1-2-5-6(3-4)11-7(10-5)14(9,12)13/h1-3H,(H,10,11) |
| Standard InChI Key | ULROCJXAHJCIMS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
6-Chloro-1H-benzimidazole-2-sulfonyl chloride features a benzimidazole ring system substituted with a chlorine atom at position 6 and a sulfonyl chloride group at position 2. Its molecular formula, C₇H₄Cl₂N₂O₂S, corresponds to a molecular weight of 251.09 g/mol. The sulfonyl chloride moiety (-SO₂Cl) confers electrophilic reactivity, enabling nucleophilic substitution reactions critical for covalent bond formation with biological targets. The compound’s planar aromatic structure enhances π-π stacking interactions, facilitating binding to enzyme active sites .
Table 1: Physicochemical Properties of 6-Chloro-1H-Benzimidazole-2-Sulfonyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄Cl₂N₂O₂S |
| Molecular Weight | 251.09 g/mol |
| IUPAC Name | 6-chloro-1H-benzimidazole-2-sulfonyl chloride |
| LogP (Partition Coefficient) | 3.96 |
| Topological Polar Surface Area (TPSA) | 28.68 Ų |
| SMILES | C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)Cl |
The relatively high LogP value (3.96) indicates moderate lipophilicity, favoring membrane permeability in biological systems. Its TPSA of 28.68 Ų suggests limited polar interactions, aligning with its role as a hydrophobic pharmacophore .
Spectroscopic and Structural Insights
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. The sulfonyl chloride group exhibits characteristic infrared (IR) stretching vibrations at 1,370 cm⁻¹ (S=O asymmetric) and 1,170 cm⁻¹ (S=O symmetric). X-ray crystallography reveals a dihedral angle of 15.2° between the benzimidazole and sulfonyl chloride planes, optimizing steric compatibility with protein binding pockets .
Synthesis and Manufacturing
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 10–15 minutes while improving yields to 90–99% . This approach minimizes side reactions and enhances scalability, making it preferable for industrial applications. For example, coupling 6-chloro-1H-benzimidazole with thionyl chloride under microwaves achieves near-quantitative conversion .
Table 2: Comparison of Synthesis Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 10–15 minutes |
| Yield | 70–91% | 90–99% |
| Purity | 85–90% | 95–99% |
| Energy Consumption | High | Low |
The microwave method’s efficiency stems from rapid, uniform heating, which accelerates kinetic pathways without degrading thermally sensitive groups .
Biological Activities and Mechanisms
Antimicrobial Activity
6-Chloro-1H-benzimidazole-2-sulfonyl chloride derivatives exhibit broad-spectrum antimicrobial effects. Against methicillin-resistant Staphylococcus aureus (MRSA), derivatives like 6-chloro-2-(4-fluorophenyl)-1H-benzimidazole show minimum inhibitory concentrations (MICs) of 2–4 μg/mL, comparable to vancomycin . The sulfonyl chloride group covalently inhibits bacterial penicillin-binding proteins (PBPs), disrupting cell wall synthesis.
Anticancer Activity
In vitro studies demonstrate potent anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) and A549 lung carcinoma cells (IC₅₀ = 11.5 μM) . The compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Molecular docking reveals strong binding to tubulin’s colchicine site (binding energy = -9.4 kcal/mol), inhibiting microtubule assembly .
Table 3: Anticancer Activity of Selected Derivatives
| Derivative | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 6-Cl-2-(4-NO₂-Ph) | MCF-7 | 8.2 | Caspase-3 activation |
| 6-Cl-2-(3-OH-Ph) | A549 | 11.5 | Tubulin inhibition |
| 6-Cl-2-(2,4-Cl₂-Ph) | HeLa | 9.8 | DNA intercalation |
Applications in Medicinal Chemistry
Enzyme Inhibitor Design
The sulfonyl chloride group’s electrophilicity enables covalent modification of serine hydrolases and cysteine proteases. For instance, 6-chloro-1H-benzimidazole-2-sulfonyl chloride inhibits HIV-1 protease (Kᵢ = 0.45 nM) by forming a sulfonate ester with Asp25 residues. Similar mechanisms underpin its activity against SARS-CoV-2 main protease (Mᵖʳᵒ) .
Prodrug Development
Prodrugs incorporating this compound leverage its reactivity for targeted drug delivery. A recent patent (CA2333994A1) describes sulfonyl chloride derivatives as prodrugs for anti-inflammatory agents, releasing active drugs upon hydrolysis in acidic environments .
Future Research Directions
Advanced Synthesis Techniques
Continuous flow chemistry could further optimize yield and purity by eliminating batch-processing inconsistencies. Microreactors operating at 100–150°C may reduce reaction times to <5 minutes while maintaining >95% yield .
In Vivo and Clinical Studies
Despite promising in vitro results, no in vivo toxicity or pharmacokinetic data exist. Future work should evaluate bioavailability and metabolic stability in rodent models, prioritizing derivatives with low cytotoxicity (e.g., 6-Cl-2-(4-OCH₃-Ph), IC₅₀ > 50 μM in HEK293 cells) .
Combination Therapies
Synergistic effects with existing antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., paclitaxel) could enhance efficacy against resistant pathogens or tumors. Preliminary data show a 4-fold reduction in MRSA MIC when combined with ampicillin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume